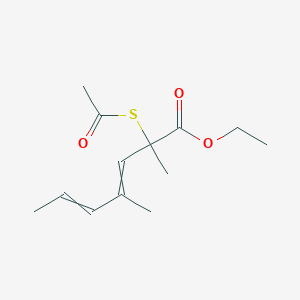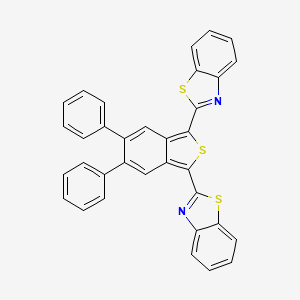
2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiene core flanked by benzothiazole groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable benzothiene derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-microbial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s fluorescent properties are attributed to its ability to undergo excited state proton transfer (ESPT) processes, which are influenced by its molecular structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in catalysis.
2,2’-Bis(3-phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used in organic synthesis.
Uniqueness
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) stands out due to its unique structural features and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in biological and industrial applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
643768-28-9 |
|---|---|
Formule moléculaire |
C34H20N2S3 |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
2-[3-(1,3-benzothiazol-2-yl)-5,6-diphenyl-2-benzothiophen-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C34H20N2S3/c1-3-11-21(12-4-1)23-19-25-26(20-24(23)22-13-5-2-6-14-22)32(34-36-28-16-8-10-18-30(28)38-34)39-31(25)33-35-27-15-7-9-17-29(27)37-33/h1-20H |
Clé InChI |
FIRSNRAUMTWPGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(SC(=C3C=C2C4=CC=CC=C4)C5=NC6=CC=CC=C6S5)C7=NC8=CC=CC=C8S7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
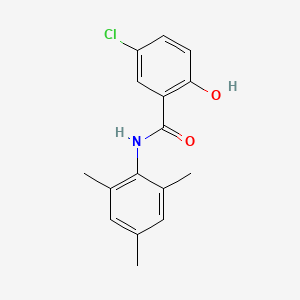
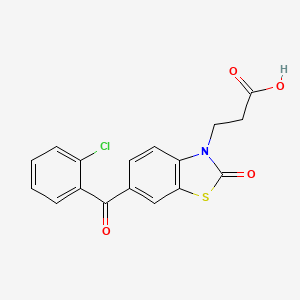
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
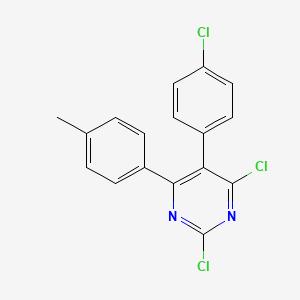
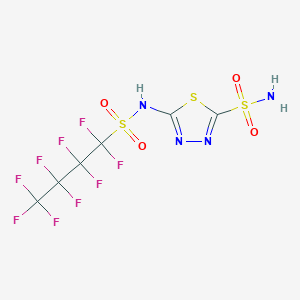
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
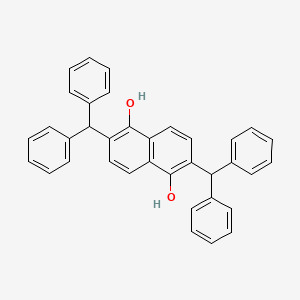
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
